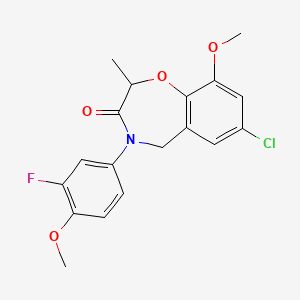

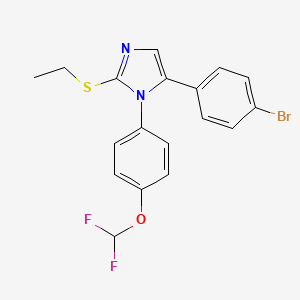

![molecular formula C8H14ClNO3 B2694244 Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate CAS No. 2247107-36-2](/img/structure/B2694244.png)

Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate is a chemical compound with the CAS Number: 2247107-36-2 . It has a molecular weight of 207.66 . The IUPAC name for this compound is ethyl ((3R,4S)-4-chlorotetrahydrofuran-3-yl)(methyl)carbamate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is synthesized by taking glycine ethyl ester as a raw material through amino-added protective group, ring closure, substitution, coupling, catalytic hydrogenation, hydrolysis and deprotection in sequence .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14ClNO3/c1-3-13-8(11)10(2)7-5-12-4-6(7)9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 . This code provides a unique identifier for the molecular structure of this compound.Aplicaciones Científicas De Investigación

Synthesis and Characterization Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate is part of a class of compounds involved in various synthesis processes and chemical studies. For example, it is closely related to ethyl (R)-4-chloro-3-hydroxybutyrate, a compound used as a precursor in the synthesis of several pharmacologically valuable products, including L-carnitine. The synthesis involves stereoselective biotechnology methods in enzymatic reactions, showcasing the compound's role in producing optically pure products through asymmetric hydrogenation processes. This process is optimized in microfluidic chip reactors under different solvent phases, indicating the compound's utility in fine chemical synthesis and the potential for scalable production methods (Kluson et al., 2019).

Nuclear Magnetic Resonance (NMR) Studies Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate and its derivatives have been the subject of NMR studies to understand their chemical behavior in different solvents. Such research is crucial for elucidating the structural and electronic characteristics of these compounds, which can inform their applications in various fields, including pharmaceuticals and materials science. The studies on ethyl N-substituted carbamates reveal insights into their isomeric forms and the influence of substituents on their chemical shifts, aiding in the identification and development of novel compounds with desired properties (Soignet et al., 1974).

Propiedades

IUPAC Name |

ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-3-13-8(11)10(2)7-5-12-4-6(7)9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAZTZNCESIFSA-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C1COCC1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N(C)[C@@H]1COC[C@H]1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-chloro-2-methoxyphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2694163.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2694164.png)

![(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2694165.png)

![Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2694171.png)

![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2694172.png)

![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2694182.png)